molecular formula C21H16O8 B600302 4'-Demethyldehydropodophyllotoxin CAS No. 117669-31-5

4'-Demethyldehydropodophyllotoxin

Cat. No. B600302
CAS RN: 117669-31-5
M. Wt: 396.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Demethyldehydropodophyllotoxin is an aryltetralin lignan that can be isolated from the leaves of Podophyllum hexandrum . It exhibits some cytotoxic and antitumor activity .

Scientific Research Applications

Anticancer Agents

4’-Demethyldehydropodophyllotoxin derivatives have been studied for their potential as anticancer agents . These derivatives have shown pronounced cytotoxicity against cancer cell lines such as HeLa . The derivatives were designed by reacting aldehydes with 4’-Demethyldehydropodophyllotoxin . The cytotoxicity of these compounds was evaluated using the MTT assay .

Antineoplastic and Antiviral Candidates

Podophyllotoxins, the class of natural active substances from which 4’-Demethyldehydropodophyllotoxin is derived, have significant cytotoxicity, making them good antineoplastic and antiviral candidates . Since the 1960s, many podophyllotoxin derivatives, such as etoposide and teniposide, have been widely used in the clinic as antineoplastic agents .

DNA Topoisomerase II Inhibitors

4’-Demethyldehydropodophyllotoxin derivatives have been found to exhibit strong antitumor activity as potent inhibitors of DNA topoisomerase II . One such derivative, GL331, is currently in clinical trials .

Synthesis of Novel Anticancer Derivatives

Researchers have been working on optimizing the chemical transformation of podophyllotoxin to obtain novel anticancer derivatives with stronger activity and less toxicity . A few derivatives with nitrogen substitution at the C-4 position have been synthesized .

Structural Modifications for Improved Activity

Structural modifications of podophyllotoxins have been performed to afford a variety of derivatives, which offered optimized anti-tumor activity . It was noteworthy that etoposide, a derivative of podophyllotoxin, could prevent cytokine storm caused by the recent SARS-CoV-2 viral infection .

Treatment of Snake Bites

Historically, plants containing podophyllotoxin and its analogues have been used as folk medicines for the treatment of snake bites .

properties

IUPAC Name

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMUNWUDCBRTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Demethyldehydropodophyllotoxin

Q & A

Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?

A1: 4'-Demethyldehydropodophyllotoxin has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.

Q2: What is the significance of identifying 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha?

A2: The identification of 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.

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